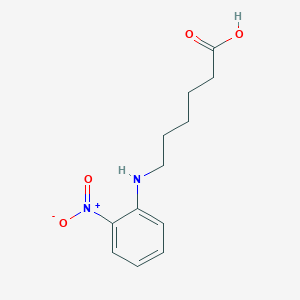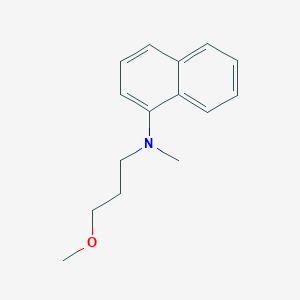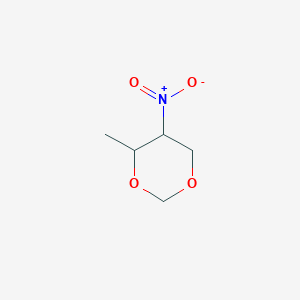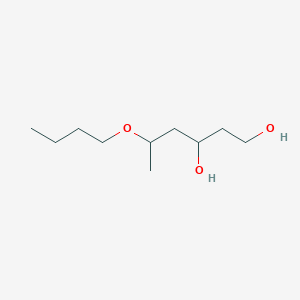
Methyl bis(3-methylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis(3-methylphenyl) phosphate is an organophosphorus compound characterized by the presence of two 3-methylphenyl groups attached to a phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl bis(3-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 3-methylphenol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Methyl bis(3-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed:
Oxidation: Formation of higher oxidation state phosphates.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Methyl bis(3-methylphenyl) phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flame retardant, plasticizer, and additive in various industrial formulations.
Mecanismo De Acción
The mechanism of action of methyl bis(3-methylphenyl) phosphate involves its interaction with molecular targets such as enzymes or receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Triphenyl phosphate: Another organophosphorus compound with three phenyl groups attached to a phosphate moiety.
Tricresyl phosphate: Contains three cresyl groups attached to a phosphate moiety.
Bis(3-methylphenyl) phenyl phosphate: Similar structure with one phenyl and two 3-methylphenyl groups attached to a phosphate moiety.
Uniqueness: Methyl bis(3-methylphenyl) phosphate is unique due to the presence of two 3-methylphenyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
62750-94-1 |
|---|---|
Fórmula molecular |
C15H17O4P |
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
methyl bis(3-methylphenyl) phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12-6-4-8-14(10-12)18-20(16,17-3)19-15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
Clave InChI |
FUXHPPIVOXVGBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OP(=O)(OC)OC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)




![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)




![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)


![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
